molecular formula C23H24ClNO4 B14036712 Ethyl 3-(4-(4-chlorophenoxy)phenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene-4-carboxylate

Ethyl 3-(4-(4-chlorophenoxy)phenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene-4-carboxylate

Cat. No.: B14036712
M. Wt: 413.9 g/mol
InChI Key: YVOPGKIJXYOYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-(4-chlorophenoxy)phenyl)-1-oxa-2-azaspiro[45]dec-2-ene-4-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-(4-chlorophenoxy)phenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorophenol with 4-bromophenylacetic acid to form 4-(4-chlorophenoxy)phenylacetic acid. This intermediate is then reacted with ethyl chloroformate and a suitable amine to form the desired spirocyclic compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(4-chlorophenoxy)phenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(4-(4-chlorophenoxy)phenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(4-chlorophenoxy)phenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene-4-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-(4-chlorophenoxy)phenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene-4-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H24ClNO4

Molecular Weight

413.9 g/mol

IUPAC Name

ethyl 3-[4-(4-chlorophenoxy)phenyl]-1-oxa-2-azaspiro[4.5]dec-2-ene-4-carboxylate

InChI

InChI=1S/C23H24ClNO4/c1-2-27-22(26)20-21(25-29-23(20)14-4-3-5-15-23)16-6-10-18(11-7-16)28-19-12-8-17(24)9-13-19/h6-13,20H,2-5,14-15H2,1H3

InChI Key

YVOPGKIJXYOYFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=NOC12CCCCC2)C3=CC=C(C=C3)OC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.